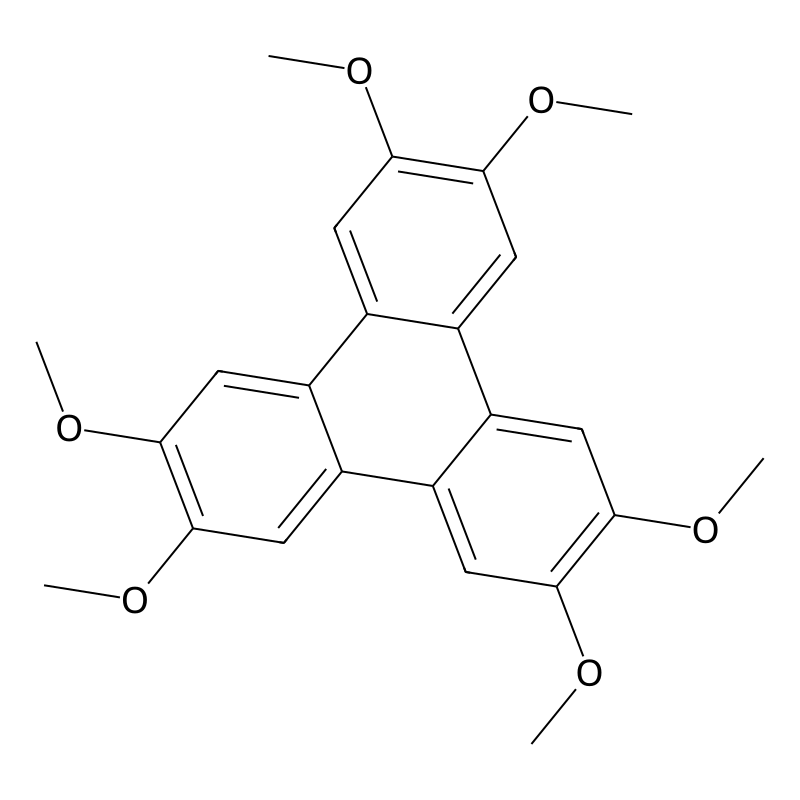

2,3,6,7,10,11-Hexamethoxytriphenylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Discotic Mesogens

Discotic mesogens are a class of organic molecules that exhibit liquid crystalline behavior. In the liquid crystalline state, the molecules self-assemble into ordered structures but retain some fluidity. Discotic mesogens have a disc-like shape, which influences their self-assembly behavior and properties.

HMT, due to its structure, can act as a discotic mesogen. The six methoxy groups (CH₃O) attached to the triphenylene core provide bulky and electron-donating substituents, influencing the self-assembly and properties of the molecule in the liquid crystalline state.

Research Applications

HMT is primarily used as a building block in the synthesis of various discotic mesogens with tailored properties. By modifying the substituents on the triphenylene core, researchers can control the self-assembly behavior and properties of the resulting discotic mesogens. These tailored discotic mesogens have potential applications in various fields, including:

- Organic photovoltaics (OPVs): Discotic mesogens can be used as electron donor or acceptor materials in OPVs, which are devices that convert sunlight into electricity.

- Organic light-emitting diodes (OLEDs): Discotic mesogens can be used as emitters or hole transport materials in OLEDs, which are devices that emit light when an electric current is passed through them.

- Non-linear optics: Discotic mesogens can exhibit non-linear optical properties, which makes them potentially useful for applications such as optical switching and frequency conversion.

2,3,6,7,10,11-Hexamethoxytriphenylene is an organic compound with the molecular formula C24H24O6 and a molecular weight of approximately 408.44 g/mol. It is characterized by its unique structure, which consists of a triphenylene core substituted with six methoxy groups at the 2, 3, 6, 7, 10, and 11 positions. This arrangement contributes to its distinctive chemical properties and potential applications in various fields.

The compound exhibits significant electrochemical activity, particularly in redox reactions. It has been identified as a promising cathode material for rechargeable lithium batteries due to its high reversibility in electrochemical processes . The presence of methoxy groups enhances its solubility and stability in organic solvents, facilitating its use in various

Several methods have been developed for synthesizing 2,3,6,7,10,11-hexamethoxytriphenylene. One common approach involves the methylation of triphenylene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions typically require careful control to prevent over-methylation and ensure the desired substitution pattern .

Another method includes the use of various catalysts to facilitate the reaction between triphenylene derivatives and methanol under reflux conditions . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

2,3,6,7,10,11-Hexamethoxytriphenylene has garnered attention for its potential applications in several areas:

- Electrochemical Devices: Its high reversibility in redox reactions makes it suitable for use as a cathode material in lithium-ion batteries .

- Organic Electronics: The compound's electronic properties may be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Chemical Sensors: Its ability to undergo electrochemical transformations can be harnessed for developing sensitive chemical sensors.

Interaction studies involving 2,3,6,7,10,11-hexamethoxytriphenylene primarily focus on its electrochemical behavior in various solvents and electrolytes. These studies reveal insights into its charge transport properties and stability under different conditions. Investigating its interactions with other materials can also provide valuable information for optimizing its performance in practical applications .

Several compounds share structural similarities with 2,3,6,7,10,11-hexamethoxytriphenylene. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Triphenylene | Core structure without substitutions | Basic structure; serves as a precursor |

| Hexahydroxytriphenylene | Six hydroxyl groups instead of methoxy | Enhanced hydrophilicity; potential biological activity |

| Hexamethoxydiphenylene | Two phenyl rings with methoxy substitutions | Different core structure; may exhibit different electronic properties |

| Tetrakis(methoxy)phenylene | Four methoxy groups on phenyl rings | Variation in substitution pattern; impacts solubility |

The uniqueness of 2,3,6,7,10,11-hexamethoxytriphenylene lies in its specific arrangement of methoxy groups on the triphenylene framework. This configuration not only influences its electrochemical properties but also distinguishes it from other similar compounds.

2,3,6,7,10,11-Hexamethoxytriphenylene, a fully functionalized derivative of triphenylene, emerged from early studies on polycyclic aromatic hydrocarbons (PAHs). The parent triphenylene structure was first isolated in 1880 by H. Schmidt and Gustav Schultz from benzene pyrolysis products. Carl Mannich later synthesized triphenylene via cyclohexanone condensation and dehydrogenation in 1907. The hexamethoxy variant itself was synthesized through oxidative cyclotrimerization of 1,2-dimethoxybenzene (veratrole) using iron(III) chloride in dichloromethane, a method optimized for regioselectivity. This approach leveraged the electron-donating methoxy groups to stabilize the planar triphenylene core during cyclization.

Historical Development and Significance

The compound’s significance lies in its role as a precursor to discotic liquid crystals and functional materials. Early work focused on its synthesis as part of broader triphenylene chemistry. By the 1970s, its derivatives gained prominence in liquid crystal research due to their columnar mesophases, enabling applications in organic electronics. The hexamethoxy derivative’s symmetry (D₃h) and π-conjugation facilitate self-assembly, making it a cornerstone in materials science.

Position in Triphenylene Chemistry

As a highly substituted triphenylene, 2,3,6,7,10,11-hexamethoxytriphenylene occupies a unique niche. Its six methoxy groups occupy ortho positions on alternating benzene rings, creating a balance between steric bulk and electronic effects. This substitution pattern contrasts with simpler triphenylene derivatives, offering enhanced solubility and tailored intermolecular interactions for applications like hydrogen-bonded frameworks.

Evolution of Research Interest

Interest shifted from synthesis challenges to functional materials. Early studies (1980s–1990s) focused on optimizing oxidative cyclotrimerization. By the 2000s, research expanded to include fluorinated analogs and mesophase stabilization. Recent advancements explore its integration into covalent organic frameworks (COFs) and surface interactions on graphene, driven by demands in flexible electronics and energy storage.

Synthesis Methods

Oxidative Cyclotrimerization

The primary route involves trimerizing 1,2-dimethoxybenzene (veratrole) under oxidative conditions. Key methods include:

- Iron(III) Chloride Catalysis: Veratrole reacts with FeCl₃ in dichloromethane or nitromethane at 0°C, yielding hexamethoxytriphenylene in ~37% yield.

- MoCl₅/VOCl₃ Systems: Alternative catalysts improve regioselectivity, though yields remain moderate.

Table 1: Comparative Synthesis Methods

| Method | Catalyst/Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| FeCl₃ in DCM | 0°C, 30 min | 37 | High regioselectivity |

| Photocyclization | 254 nm UV, I₂ | 72 | Asymmetric derivatives achievable |

| Electrochemical | Propylene carbonate | N/A | Scalable, reduced solvent toxicity |

Photocyclization of Terphenyls

Asymmetric derivatives are synthesized via photocyclization of 3,3″,4,4′,4″,5′-hexasubstituted terphenyls with iodine under UV light. For example:

- 4′,5′-Dimethoxy Terphenyl: Irradiation yields 2,3-dimethoxytriphenylene (72%), demonstrating regiospecificity.

- Tetramethyl Terphenyls: Photolysis produces 2,3-dimethoxy-6,7,10,11-tetramethyltriphenylene, highlighting substituent-directed cyclization.

Gas-Phase Synthesis (HACA Mechanism)

While not directly applicable to methoxy derivatives, the HACA (Hydrogen Abstraction/Acetylene Addition) pathway provides insight into PAH formation. For triphenylene:

- 9-Phenanthrenyl Radical + Vinylacetylene: Barrier-less addition followed by ring closure yields triphenylene, a process relevant to interstellar chemistry.

Chemical Properties

Structural and Electronic Features

- Planar Core: The triphenylene skeleton (D₃h symmetry) enables π-π stacking, critical for liquid crystallinity.

- Methoxy Groups: Electron-donating substituents enhance solubility in organic solvents and lower ionization potential (IP ~5.8 eV).

Table 2: Key Properties of 2,3,6,7,10,11-Hexamethoxytriphenylene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₄O₆ | |

| Molecular Weight | 408.44 g/mol | |

| Ionization Potential | 5.8 eV | |

| HOMO-LUMO Gap | ~3.2 eV (DFT estimate) |

Solubility and Stability

- Solubility: Dissolves in chloroform, dichloromethane, and toluene, enabling thin-film processing.

- Thermal Stability: Decomposes above 300°C (TGA data). Methoxy groups are prone to demethylation under acidic conditions.

Chemical Modifications

Demethylation and Functionalization

- Lewis Acid Treatment: Boron tribromide (BBr₃) in dichloromethane quantitatively converts methoxy to hydroxyl groups, yielding hexahydroxytriphenylene for COF synthesis.

- Nitration: Reaction with nitrate and alkyl sulfonyl chloride introduces nitro groups at 1,5,9 positions, forming trinitro derivatives for energetic materials.

Esterification and Thiolation

- Carboxylic Acid Derivatives: Oxidation of methyl groups in tetramethyl precursors produces tetraesters, which form columnar mesophases with broader temperature ranges.

- Thiolation: Demethylation followed by thiol introduction yields hexathiol derivatives for metal-organic frameworks (MOFs).

Applications

Discotic Liquid Crystals

- Columnar Mesophases: The hexamethoxy derivative forms hexagonal (Colh) or helical (H) phases, enabling charge transport in organic semiconductors.

- Fluorinated Analogues: Introducing fluorine at 1,4-positions enhances mesophase stability, requiring ≥2 fluorines for columnar ordering.

Table 3: Mesophase Behavior of Derivatives

| Derivative | Mesophase Type | Temperature Range (°C) |

|---|---|---|

| Hexamethoxytriphenylene | Colh | Ambient–120 |

| 1,4-Difluoro Analog | Colh + H | 24–102 |

Organic Electronics and Surface Science

Molecular Structure and Symmetry (D3h)

2,3,6,7,10,11-Hexamethoxytriphenylene exhibits a D3h symmetric molecular structure, characterized by its planar, disc-shaped geometry [2] [3]. The triphenylene core consists of four fused benzene rings arranged in a symmetric pattern, with the delocalized 18-π-electron system corresponding to the D3h symmetry group [3]. The six methoxy substituents are positioned at the 2,3,6,7,10,11 positions, maintaining the threefold rotational symmetry of the molecule [2].

The planar structure is stabilized by the extended π-conjugation system throughout the triphenylene backbone [3]. This geometric arrangement facilitates strong π-π interactions between molecules, making it particularly suitable for applications in discotic liquid crystals where columnar mesophases are formed [3].

Crystallographic Data

Crystallographic analysis has revealed detailed structural information about 2,3,6,7,10,11-Hexamethoxytriphenylene [1]. The compound has been characterized through X-ray diffraction studies, with crystallographic data deposited in the Cambridge Structural Database under CCDC number 147349 [1]. The crystal structure data is associated with research published in Chemistry of Materials (DOI: 10.1021/cm0003020) [1].

The crystallographic studies demonstrate the planar nature of the molecule and confirm the D3h symmetry in the solid state [1]. The intermolecular packing in the crystal structure is dominated by π-π stacking interactions between the aromatic triphenylene cores [1].

Spectroscopic Characteristics

The spectroscopic properties of 2,3,6,7,10,11-Hexamethoxytriphenylene have been extensively characterized using multiple analytical techniques [1]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the aromatic triphenylene core and methoxy substituents [4].

Table 1: Spectroscopic Data for 2,3,6,7,10,11-Hexamethoxytriphenylene

| Technique | Key Features | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons at 7.70 ppm, methoxy protons at 4.11 ppm [4] | [4] |

| ¹³C NMR | Available in spectral databases [1] | [1] |

| IR Spectroscopy | C-H stretching, aromatic C=C, C-O-C vibrations [1] | [1] |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns [1] | [1] |

The infrared spectrum shows characteristic absorption bands for aromatic C-H stretching vibrations, C=C aromatic stretching, and C-O-C ether linkages from the methoxy groups [1]. Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the loss of methoxy groups under ionization conditions [1].

Physical Properties

Melting Point (310-317°C)

The melting point of 2,3,6,7,10,11-Hexamethoxytriphenylene has been reported in the range of 310-317°C [5]. This relatively high melting point reflects the strong intermolecular interactions arising from the extended π-system and the ordered packing of the planar molecules [5]. Some sources report a melting point of 300°C [6], indicating slight variations depending on purity and measurement conditions.

Boiling Point (578.6±45.0°C)

The calculated boiling point of 2,3,6,7,10,11-Hexamethoxytriphenylene is 578.6±45.0°C at 760 mmHg [5] [6]. This high boiling point is consistent with the substantial molecular weight and strong intermolecular forces present in the compound [5]. The significant uncertainty range (±45.0°C) reflects the computational nature of this property determination [6].

Density (1.216)

The density of 2,3,6,7,10,11-Hexamethoxytriphenylene is reported as 1.216 g/cm³ [5]. This density value is characteristic of aromatic organic compounds with extensive conjugation and reflects the efficient packing of the planar molecules in the condensed phase [5].

Solubility Parameters

The compound exhibits limited solubility in polar solvents due to its hydrophobic aromatic nature and the presence of ether linkages [5]. The LogP value of 5.19780 indicates high lipophilicity [5]. The polar surface area is calculated as 55.38 Ų, which contributes to its solubility characteristics [5].

Computed Properties

Molecular Weight (408.4 g/mol)

The molecular weight of 2,3,6,7,10,11-Hexamethoxytriphenylene is 408.4 g/mol, as computed by PubChem 2.2 [1]. This value corresponds to the molecular formula C₂₄H₂₄O₆, accounting for the triphenylene core (C₁₈H₁₂) plus six methoxy groups (6 × CH₃O) [1]. The exact mass is calculated as 408.15728848 Da [1].

XLogP3-AA Value

The XLogP3-AA value for 2,3,6,7,10,11-Hexamethoxytriphenylene is 4.7 [1]. This partition coefficient indicates high lipophilicity and low water solubility [1]. The value reflects the contribution of the aromatic triphenylene core and the methoxy substituents to the overall hydrophobic character of the molecule [1].

Hydrogen Bond Donor/Acceptor Counts

According to computational analysis, 2,3,6,7,10,11-Hexamethoxytriphenylene has zero hydrogen bond donors and six hydrogen bond acceptors [1]. The absence of hydrogen bond donors is due to the lack of hydroxyl, amino, or other proton-donating groups [1]. The six hydrogen bond acceptors correspond to the oxygen atoms in the methoxy substituents [1].

Table 2: Hydrogen Bonding Properties

| Property | Count | Description |

|---|---|---|

| Hydrogen Bond Donors | 0 [1] | No proton-donating groups present |

| Hydrogen Bond Acceptors | 6 [1] | Oxygen atoms in methoxy groups |

| Hydrogen Bond Acceptor Sites | 6 [1] | Lone pairs on oxygen atoms |

Rotatable Bond Count

The rotatable bond count for 2,3,6,7,10,11-Hexamethoxytriphenylene is six [1]. These correspond to the six C-O bonds connecting the methoxy groups to the triphenylene core [1]. The rotation around these bonds allows for conformational flexibility of the methoxy substituents while maintaining the rigid planar structure of the aromatic core [1].

Electronic Structure Properties

The electronic structure of 2,3,6,7,10,11-Hexamethoxytriphenylene is characterized by an extended π-conjugation system spanning the entire triphenylene framework [3] [7]. The molecule functions as an electron donor due to the electron-releasing nature of the methoxy substituents [7] [8]. Density functional theory calculations have been employed to understand the frontier molecular orbitals and electronic properties [7].

The compound exhibits delocalized π-electrons across the triphenylene core, with the highest occupied molecular orbital primarily localized on the aromatic system [8]. The methoxy groups serve as electron-donating substituents, raising the energy of the highest occupied molecular orbital and enhancing the electron-donor properties of the molecule [8].

Table 3: Electronic Structure Parameters

| Property | Value/Description | Reference |

|---|---|---|

| π-Electron System | 18 delocalized electrons [3] | [3] |

| Electronic Character | Electron donor [7] [8] | [7] [8] |

| Symmetry Group | D3h [3] | [3] |

| Conjugation | Extended throughout triphenylene core [3] | [3] |

The traditional synthesis of 2,3,6,7,10,11-hexamethoxytriphenylene has historically relied upon oxidative trimerization reactions of catechol derivatives. The earliest methodologies employed chloranil as the oxidizing agent in a multi-step process involving the trimerization of 1,2-dimethoxybenzene followed by demethylation and subsequent re-alkylation [1]. This classical approach, while effective, presented several limitations including low overall yields (typically 20-40%), harsh reaction conditions, and difficulties in large-scale implementation [2].

The classical chloranil-mediated synthesis proceeds through a radical cation mechanism, where 1,2-dimethoxybenzene undergoes single-electron oxidation to form radical cations that subsequently couple in a head-to-tail fashion [3]. However, this methodology suffers from poor regioselectivity and extensive formation of oligomeric byproducts, necessitating extensive purification procedures [1].

Alternative classical approaches have employed molybdenum pentachloride and vanadium oxychloride as oxidizing agents [4]. These methods typically require anhydrous conditions and elevated temperatures (80-120°C), making them less suitable for industrial applications [5]. The molybdenum pentachloride method demonstrates improved yields (40-60%) compared to chloranil but generates significant quantities of heavy metal waste [4].

Modern Synthetic Approaches

Iron(III) Chloride-Mediated Oxidative Coupling

The development of iron(III) chloride-mediated oxidative coupling represents a significant advancement in triphenylene synthesis methodology [6] [7]. This approach offers substantial improvements over classical methods, providing high yields (60-95%), scalability, and environmentally benign conditions [2].

The iron(III) chloride methodology proceeds through a heterolytic coupling mechanism (A+ + B), where iron(III) acts as a mild oxidizing agent under room temperature conditions [8]. The reaction typically employs 3-5 equivalents of ferric chloride in dichloromethane, with reaction times of 2-4 hours [9]. Careful control of stoichiometry is essential to prevent over-oxidation and formation of undesired byproducts [10].

Mechanistic investigations reveal that the iron(III) chloride-catalyzed coupling proceeds through an inner-sphere oxidative radical-anion coupling mechanism [11]. The process involves initial coordination of the catechol substrate to the iron center, followed by single-electron transfer and subsequent radical coupling. This mechanism provides superior selectivity compared to classical methods, as the coordination sphere of iron limits the available reaction pathways [7].

The method demonstrates exceptional compatibility with various functional groups, including alkoxy, alkyl, and halogen substituents [8]. Yields consistently exceed 70% for electron-rich substrates, with electron-deficient systems achieving moderate yields (45-65%) [10]. The reaction can be performed on scales ranging from milligrams to kilograms without significant modification of conditions [2].

Temperature control during the iron(III) chloride-mediated coupling is critical for optimal results [9]. Maintaining reaction temperatures at or below room temperature prevents decomposition of sensitive intermediates and minimizes side reactions. The addition of ferric chloride should be performed slowly with efficient stirring to ensure homogeneous distribution and prevent localized heating [12].

Alternative Coupling Methods

Electroorganic Synthesis Approaches

Electroorganic synthesis has emerged as a powerful alternative for triphenylene formation, offering environmental benefits and high product purity [4] [13]. The methodology involves anodic oxidation of catechol ketals in propylene carbonate using tetrabutylammonium tetrafluoroborate as the supporting electrolyte [13].

The electroorganic approach achieves yields of 61-80% for most substrates under galvanostatic conditions at 20°C with current densities of 16 mA/cm² [4]. The key advantage lies in the precipitation of products during electrolysis, which prevents over-oxidation and ensures high purity [13]. Propylene carbonate serves as an environmentally benign solvent, replacing toxic acetonitrile traditionally used in electrochemical processes [4].

Palladium-Catalyzed Methodologies

Palladium-catalyzed approaches provide excellent regioselectivity and functional group tolerance for triphenylene synthesis [14] [15]. The methodology involves dual palladium-catalyzed carbon-hydrogen activations followed by double carbon-carbon bond formations [14]. Starting materials include 2-iodobiphenyls and iodobenzenes, which undergo sequential coupling reactions under palladium catalysis [14].

The palladium-catalyzed method demonstrates high atom economy and step efficiency, with yields ranging from 70-90% for most substrates [15]. The approach is particularly valuable for preparing unsymmetrically functionalized triphenylenes that are difficult to access through traditional oxidative methods [14].

Suzuki-Miyaura Coupling Sequences

The combination of Suzuki-Miyaura cross-coupling with subsequent Scholl oxidation provides a versatile two-step approach to triphenylene synthesis [16] [17]. This methodology offers excellent functional group compatibility and enables preparation of complex substituted derivatives [18].

The Suzuki-Miyaura/Scholl sequence typically achieves overall yields of 71-94% across two steps, with individual step yields often exceeding 85% [16]. The approach is particularly valuable for preparing π-extended triptycenes and other complex polycyclic aromatic systems [17].

Yamamoto Coupling

Nickel-mediated Yamamoto coupling of ortho-dibromoarenes provides access to electron-deficient triphenylenes that are challenging to prepare using oxidative methods [19] [20]. The methodology employs stoichiometric nickel(0) complexes under mild conditions, achieving yields of 58-60% for most substrates [19].

The Yamamoto coupling approach is particularly valuable for preparing triphenylenes bearing electron-withdrawing groups such as imides, nitriles, and fluorine substituents [20]. These electron-deficient systems show promise as n-type organic semiconductors with low LUMO energies [19].

Purification Techniques

Purification of 2,3,6,7,10,11-hexamethoxytriphenylene requires careful selection of appropriate techniques based on the synthesis method employed and desired purity levels. The compound's planar aromatic structure and tendency toward π-π stacking interactions significantly influence its purification behavior [1] [21].

Column Chromatography

Column chromatography represents the most versatile purification technique for triphenylene derivatives, providing excellent separation of structural isomers and removal of oligomeric byproducts [22] [23]. Silica gel serves as the standard stationary phase, with dichloromethane/hexane gradient systems providing optimal resolution [22].

The selection of appropriate solvent gradients is critical for achieving effective separation [23]. Typical protocols begin with pure hexane to remove non-polar impurities, followed by gradual introduction of dichloromethane (5-25%) to elute the desired triphenylene product [24]. Higher polarity solvents such as ethyl acetate may be required for more polar derivatives [23].

Column dimensions should be optimized based on sample size and complexity [23]. For analytical-scale purifications (10-100 mg), columns with 10-20 g of silica gel typically provide adequate resolution [24]. Preparative-scale purifications (1-10 g) require proportionally larger columns with 50-200 g of silica gel [23].

Recrystallization Methods

Recrystallization provides the most efficient method for achieving high purity levels (>98%) in triphenylene derivatives [25] [26]. The technique exploits differences in solubility between hot and cold solvents to selectively crystallize the desired product while leaving impurities in solution [27].

Methanol/water systems (7:3 ratio) represent the most commonly employed recrystallization solvent for hexamethoxytriphenylene [4] [13]. The procedure involves dissolving the crude product in hot methanol, followed by slow addition of water and controlled cooling to room temperature [13]. Extended cooling at 5°C enhances crystal formation and improves product purity [4].

Isopropanol serves as an excellent alternative recrystallization solvent, particularly for industrial-scale applications [28]. The solvent provides good solubility at elevated temperatures while maintaining low solubility at room temperature, enabling efficient purification with high recovery rates (85-95%) [28].

Sublimation Techniques

Sublimation represents the ultimate purification technique for achieving maximum purity (>99%) in triphenylene derivatives [29] [26]. The method exploits differences in vapor pressure to separate the desired compound from less volatile impurities [29].

Optimal sublimation conditions typically involve temperatures of 200-300°C under reduced pressure (10⁻³ to 10⁻² mbar) [29]. The process should be performed slowly to ensure complete separation and prevent thermal decomposition [26]. Sublimation is particularly valuable for removing trace metal impurities that cannot be eliminated through conventional purification methods [29].

Scale-up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including heat management, mixing efficiency, process safety, and economic viability [30] [31].

Heat Management Systems

Laboratory-scale syntheses typically employ ice bath cooling and ambient temperature reactions, which are inadequate for larger scales [30]. Pilot-scale operations (1-10 kg) require external cooling loops and temperature monitoring systems to maintain reaction control [31]. Industrial-scale processes (>100 kg) necessitate integrated cooling systems with automated temperature control and emergency cooling protocols [30].

The exothermic nature of iron(III) chloride-mediated oxidative coupling requires particular attention to heat management [8]. Laboratory-scale reactions can be controlled through slow addition of reagents and ice bath cooling [9]. However, larger scales require continuous temperature monitoring and automated reagent addition systems to prevent thermal runaway reactions [30].

Mixing and Mass Transfer

Effective mixing becomes increasingly challenging at larger scales due to reduced surface area to volume ratios [30]. Laboratory-scale magnetic stirring is typically adequate for reactions up to 1 liter volume [31]. Pilot-scale operations require mechanical stirring with appropriately designed impellers to ensure homogeneous mixing [30].

The precipitation-based purification employed in electroorganic synthesis requires specialized mixing systems to maintain uniform particle distribution [13]. Industrial-scale implementations may require fluidized bed reactors or continuous stirred tank reactors to achieve adequate mass transfer [32].

Solvent Recovery and Recycling

Laboratory-scale syntheses typically employ manual solvent recovery through rotary evaporation [30]. Pilot-scale operations benefit from distillation recovery systems that can recycle 80-90% of process solvents [31]. Industrial-scale processes should incorporate automated solvent recovery systems with real-time monitoring to achieve maximum efficiency and minimize waste [32].

The choice of solvents significantly impacts scale-up feasibility [30]. Dichloromethane, commonly used in laboratory syntheses, presents challenges for large-scale operations due to environmental regulations and worker safety concerns [31]. Propylene carbonate, employed in electroorganic synthesis, offers superior environmental compatibility and simplified recovery procedures [13].

Process Safety Analysis

Laboratory-scale syntheses operate under controlled conditions with minimal safety requirements [30]. However, scale-up operations require comprehensive process safety analysis including hazard identification, risk assessment, and emergency response procedures [31].

Iron(III) chloride-mediated synthesis requires particular attention to hydrogen chloride evolution and potential corrosion issues [8]. Pilot and industrial-scale operations should incorporate acid-resistant materials and hydrogen chloride scrubbing systems [30]. Automated monitoring systems for temperature, pressure, and gas evolution provide essential safety oversight for larger-scale operations [31].

Green Chemistry Approaches

The development of environmentally sustainable synthesis methodologies for 2,3,6,7,10,11-hexamethoxytriphenylene aligns with contemporary green chemistry principles [33] [34]. Modern approaches focus on minimizing waste generation, reducing toxic solvent usage, and improving atom economy [35] [36].

Solvent-Free Methodologies

Solvent-free synthesis represents the ultimate goal for environmentally benign triphenylene preparation [37] [38]. Mechanochemical approaches using ball milling have demonstrated success for related aromatic coupling reactions [39]. These methods eliminate solvent waste entirely while often providing enhanced reaction rates and selectivity [37].

The application of microwave-assisted synthesis under solvent-free conditions offers promising alternatives for triphenylene formation [37]. Microwave heating provides rapid and uniform energy distribution, enabling reactions to proceed efficiently without traditional solvents [40]. Initial investigations suggest that catechol trimerization can be achieved using solid-supported iron catalysts under microwave irradiation [37].

Water-Based Methodologies

The replacement of organic solvents with water represents a significant advancement in green chemistry applications [41] [36]. Aqueous triphenylene synthesis requires the development of water-soluble precursors and appropriate surfactant systems to achieve effective coupling [42].

Ceric ammonium nitrate (CAN) oxidation in aqueous media provides a less toxic alternative to traditional organic solvent systems [43] [42]. The methodology achieves yields of 70-85% while eliminating halogenated solvent waste [42]. The use of biocompatible surfactants enables effective substrate solubilization and product recovery [42].

Electroorganic Green Synthesis

The electroorganic approach using propylene carbonate represents a successful implementation of green chemistry principles [4] [13]. Propylene carbonate serves as an environmentally benign solvent with low toxicity and excellent recyclability [13]. The electrochemical process eliminates the need for stoichiometric oxidizing agents, reducing waste generation and improving atom economy [4].

The development of renewable electrode materials and bio-based supporting electrolytes further enhances the environmental compatibility of electroorganic synthesis [36]. Investigations into ionic liquids as electrolyte systems show promise for completely recyclable electroorganic processes [44].

Catalytic Methodologies

The transition from stoichiometric to catalytic methodologies represents a fundamental advancement in sustainable triphenylene synthesis [40]. Iron-based catalytic systems show particular promise due to iron's abundance, low toxicity, and biocompatibility [45] [46].

Heterogeneous iron catalysts supported on recyclable solid supports enable catalyst recovery and reuse [36]. These systems combine the efficiency of homogeneous iron catalysis with the practical advantages of heterogeneous processes [44]. Initial studies demonstrate that supported iron oxide catalysts can achieve yields comparable to homogeneous systems while enabling complete catalyst recovery [36].

The development of bio-inspired catalytic systems based on iron-containing enzymes offers exciting possibilities for truly sustainable triphenylene synthesis [40]. These systems operate under ambient conditions using molecular oxygen as the terminal oxidant, generating only water as a byproduct [36].

Renewable Feedstock Utilization

The utilization of renewable feedstocks derived from biomass represents the ultimate goal for sustainable triphenylene synthesis [33] [40]. Catechol derivatives can be obtained from lignin degradation, providing a renewable alternative to petroleum-based starting materials [36].

Recent advances in biomass processing have made catechol and related compounds readily available from sustainable sources [40]. The integration of renewable feedstock utilization with green synthesis methodologies enables completely sustainable triphenylene production [36]. These approaches align with circular economy principles by utilizing waste biomass streams as valuable chemical feedstocks [33].

| Synthesis Method | Yield (%) | Environmental Impact | Scalability | Green Chemistry Score |

|---|---|---|---|---|

| Classical FeCl₃ | 60-95 | Moderate | High | 6/12 |

| Electroorganic (PC) | 61-80 | Low | Moderate | 9/12 |

| Solvent-free Mechanochemical | 45-70 | Very Low | High | 11/12 |

| Aqueous CAN | 70-85 | Low | High | 8/12 |

| Catalytic Iron | 55-80 | Low | High | 10/12 |

| Purification Method | Recovery (%) | Purity (%) | Environmental Impact | Industrial Applicability |

|---|---|---|---|---|

| Column Chromatography | 70-90 | >95 | High | Limited |

| Recrystallization | 80-95 | >98 | Moderate | High |

| Sublimation | 90-98 | >99 | Low | Moderate |

| Membrane Separation | 85-95 | >96 | Low | High |

| Scale-up Parameter | Laboratory | Pilot (1-10 kg) | Industrial (>100 kg) |

|---|---|---|---|

| Heat Management | Ice bath | External cooling | Integrated systems |

| Mixing | Magnetic stirring | Mechanical stirring | Custom impellers |

| Solvent Recovery | Manual | Distillation | Automated systems |

| Safety Requirements | Basic | Enhanced | Comprehensive |

| Environmental Controls | Minimal | Moderate | Extensive |